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molecular formula C16H24BrClN2O2SSi B8572563 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride

3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride

Cat. No. B8572563
M. Wt: 451.9 g/mol
InChI Key: FCCCVUQTZMHBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079902B2

Procedure details

A 100-mL recovery flask was charged with 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride (2.11 g, 5.66 mmol) and DCM (28 ml) to give a clear solution. n-Bromosuccinimide (1.108 g, 6.22 mmol) was added in one portion. The resulting mixture was stirred in the dark for 4 h, then an additional portion of n-bromosuccinimide (1.108 g, 6.22 mmol) was added. The mixture was stirred overnight. In the morning, silica gel was added, and the mixture was concentrated. The impregnated silica gel was loaded onto a column, and the column was eluted onto a silica gel column with 0 to 15% EtOAc/Heptane to give 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride (2.14 g, 4.74 mmol, 84% yield) as a light-yellow solid. 1H NMR (400 MHz, CDCl3) δ=8.08 (d, J=8.3 Hz, 1 H), 7.95 (d, J=8.3 Hz, 1 H), 7.63 (s, 1 H), 1.88 (spt, J=7.5 Hz, 4 H), 1.15 (d, J=7.5 Hz, 18 H).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.108 g
Type
reactant
Reaction Step Two
Quantity
1.108 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:21]([CH3:23])[CH3:22])([CH:18]([CH3:20])[CH3:19])[N:5]1[C:9]2=[N:10][C:11]([S:14]([Cl:17])(=[O:16])=[O:15])=[CH:12][CH:13]=[C:8]2[CH:7]=[CH:6]1)([CH3:3])[CH3:2].C1C(=O)N([Br:31])C(=O)C1>C(Cl)Cl>[Br:31][C:7]1[C:8]2[C:9](=[N:10][C:11]([S:14]([Cl:17])(=[O:16])=[O:15])=[CH:12][CH:13]=2)[N:5]([Si:4]([CH:1]([CH3:3])[CH3:2])([CH:18]([CH3:20])[CH3:19])[CH:21]([CH3:23])[CH3:22])[CH:6]=1

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
C(C)(C)[Si](N1C=CC=2C1=NC(=CC2)S(=O)(=O)Cl)(C(C)C)C(C)C
Name
Quantity
28 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.108 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
1.108 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in the dark for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
In the morning, silica gel was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
WASH
Type
WASH
Details
the column was eluted onto a silica gel column with 0 to 15% EtOAc/Heptane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CN(C2=NC(=CC=C21)S(=O)(=O)Cl)[Si](C(C)C)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.74 mmol
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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